molecular formula C10H30O2Si4 B3266740 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane CAS No. 4342-25-0

1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane

Cat. No.: B3266740
CAS No.: 4342-25-0
M. Wt: 294.68 g/mol
InChI Key: IODWRKSNZPGCKY-UHFFFAOYSA-N
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Description

1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane is a silicon-based compound with the molecular formula C10H30O2Si4. It is characterized by the presence of two trimethylsiloxy groups attached to a disilane backbone. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane typically involves the reaction of 1,2-dichlorotetramethyldisilane with trimethylsilanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane intermediates. The general reaction scheme is as follows:

Cl2Si2(CH3)4+2(CH3)3SiOH(CH3)3SiOSi2(CH3)4OSi(CH3)3+2HCl\text{Cl}_2\text{Si}_2(\text{CH}_3)_4 + 2 (\text{CH}_3)_3\text{SiOH} \rightarrow (\text{CH}_3)_3\text{SiOSi}_2(\text{CH}_3)_4\text{OSi}(\text{CH}_3)_3 + 2 \text{HCl} Cl2​Si2​(CH3​)4​+2(CH3​)3​SiOH→(CH3​)3​SiOSi2​(CH3​)4​OSi(CH3​)3​+2HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the siloxy groups.

    Substitution: The trimethylsiloxy groups can be substituted with other functional groups through reactions with reagents such as halogens or organometallic compounds.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and catalysts such as platinum or palladium. Major products formed from these reactions include various siloxane and silanol derivatives, which have applications in materials science and organic synthesis.

Scientific Research Applications

1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane is used in a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.

    Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices due to its biocompatibility.

    Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives, owing to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism by which 1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. The compound can form stable complexes with metal ions and other electrophilic species, facilitating catalytic processes and enhancing the reactivity of other compounds. The pathways involved include the formation of siloxane linkages and the stabilization of reactive intermediates.

Comparison with Similar Compounds

1,2-Bis(trimethylsiloxy)-1,1,2,2-tetramethyldisilane can be compared with other similar compounds, such as:

    1,2-Bis(trimethylsiloxy)ethane: This compound has a similar structure but with an ethane backbone instead of a disilane backbone. It is used in similar applications but has different reactivity and stability profiles.

    1,2-Bis(trimethylsiloxy)cyclobutene: This compound features a cyclobutene ring and is used in specialized organic synthesis applications. It has unique reactivity due to the strained ring system.

    1,2-Bis(trimethylsiloxy)cyclohexene: This compound contains a cyclohexene ring and is used in the synthesis of complex organic molecules. It has different physical and chemical properties compared to the disilane derivative.

The uniqueness of this compound lies in its disilane backbone, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

[dimethyl(trimethylsilyloxy)silyl]-dimethyl-trimethylsilyloxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H30O2Si4/c1-13(2,3)11-15(7,8)16(9,10)12-14(4,5)6/h1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODWRKSNZPGCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)[Si](C)(C)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30O2Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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